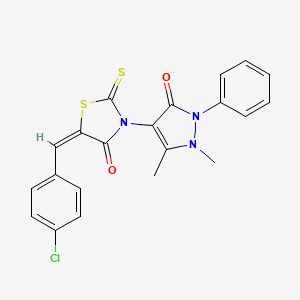

(E)-5-(4-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one

Description

This compound belongs to the class of thiazolidinone derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structurally, it features a thiazolidin-4-one core substituted with a 4-chlorobenzylidene group at position 5 and a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole moiety at position 3. The (E)-configuration of the benzylidene group is critical for its stereochemical stability and biological interactions .

Synthesis typically involves the condensation of 4-chlorobenzaldehyde with a thiosemicarbazide intermediate, followed by cyclization under acidic or thermal conditions. Crystallographic studies using programs like SHELX (e.g., SHELXL for refinement) have been pivotal in confirming its stereochemistry and hydrogen-bonding patterns, which influence its physicochemical behavior .

Properties

IUPAC Name |

(5E)-5-[(4-chlorophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S2/c1-13-18(20(27)25(23(13)2)16-6-4-3-5-7-16)24-19(26)17(29-21(24)28)12-14-8-10-15(22)11-9-14/h3-12H,1-2H3/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHPOJVYDNARRD-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)Cl)/SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(4-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a scaffold known for its diverse biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Overview

The thiazolidin-4-one core is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contributes to its biological activity. The presence of substituents such as the 4-chlorobenzylidene and 1,5-dimethyl groups enhances its pharmacological profile.

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have shown significant potential as anticancer agents. Recent studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : The compound has been tested against several cancer cell lines, demonstrating IC50 values indicative of potent antiproliferative effects. For instance, derivatives with similar structures have shown IC50 values as low as 5 µM in various cancer types .

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazolidinones to interact with DNA and inhibit key enzymes involved in cell cycle regulation and apoptosis. Structural modifications can enhance these interactions .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both bacterial and fungal strains:

- Antibacterial Activity : Studies have reported that thiazolidin-4-one derivatives can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds are often in the range of 0.5 to 62.5 µg/mL, showcasing their efficacy against resistant strains .

- Biofilm Formation Inhibition : The compound has also demonstrated the ability to inhibit biofilm formation in bacteria, which is crucial for treating chronic infections. For example, certain derivatives reduced biofilm formation by over 50% at concentrations equal to their MIC .

Anti-inflammatory Activity

Thiazolidinone derivatives are also recognized for their anti-inflammatory properties:

- Cytokine Inhibition : The compound has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases .

- Mechanistic Insights : Molecular docking studies indicate that these compounds may act on key inflammatory pathways by inhibiting specific kinases and transcription factors involved in inflammation .

Case Studies

Several studies have explored the biological activity of thiazolidinone derivatives similar to the compound under discussion:

- Study on Anticancer Properties : A recent study evaluated a series of thiazolidinones against breast cancer cell lines, revealing that compounds with specific substituents exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

- Antibacterial Efficacy : Another investigation focused on the antibacterial activity of thiazolidinone derivatives against multidrug-resistant S. aureus, highlighting their potential as alternative treatments in antibiotic resistance scenarios .

Data Tables

| Biological Activity | Test Organism | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Anticancer | MCF-7 | - | 5 |

| Antibacterial | S. aureus | 0.5 | - |

| Biofilm Inhibition | P. aeruginosa | 125 | - |

| Anti-inflammatory | RAW 264.7 | - | - |

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (E)-5-(4-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Numerous studies have explored the anticancer potential of thiazolidinone derivatives. For example, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines. In vitro assays revealed that these compounds induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.

| Activity Type | Tested Strains/Cell Lines | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 0.47 - 1.4 | Cell wall synthesis inhibition |

| Anticancer | MCF7 (breast), HeLa (cervical) | 0.25 - 0.75 | Apoptosis induction, cell cycle arrest |

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized a series of thiazolidinone derivatives and evaluated their anticancer properties against MCF7 and HeLa cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 0.35 µM against MCF7 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A research team investigated the antimicrobial properties of various thiazolidinone derivatives, including our compound of interest. They reported that it effectively inhibited the growth of both gram-positive and gram-negative bacteria with IC50 values ranging from 0.5 to 1 µM. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial therapies .

Chemical Reactions Analysis

Key Synthetic Data:

| Step | Reagents/Conditions | Yield | Characterization (Selected) |

|---|---|---|---|

| 1 | Ethanol, reflux, N₂ | 76% | IR: 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) |

| 2 | Piperidine, Δ | 68% | ¹H NMR: δ 8.70 (s, pyrazole-H), 7.29–8.0 (m, Ar-H) |

(a) Pyrazole Ring:

-

The 1,5-dimethyl-3-oxo-2-phenylpyrazole core contributes to planarity, with the phenyl ring twisted at 50.97° relative to the pyrazole plane .

-

Pyramidal geometry at N atoms (valence angles: 349.3° , 357.5° ) enhances nucleophilic reactivity .

(b) Thiazolidinone Moiety:

-

The 2-thioxo group participates in hydrogen bonding (C–H⋯S interactions) and tautomerism, influencing redox behavior .

-

The 4-chlorobenzylidene substituent introduces steric effects, reducing rotational freedom (dihedral angle: 32.89° with pyrazole) .

(a) ¹H NMR Analysis (DMSO-d₆) :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-5 | 8.70 | Singlet |

| Aromatic H (4-chlorophenyl) | 7.29–8.00 | Multiplet |

| NH (thiazolidinone) | 13.75 | Singlet |

(b) IR Spectral Peaks :

| Functional Group | Absorption (cm⁻¹) |

|---|---|

| C=O (pyrazolone) | 1729 |

| C=S (thiazolidinone) | 1250 |

| N–H stretch | 3427–3433 |

Crystal Packing and Non-Covalent Interactions

In the crystal lattice, C–H⋯O hydrogen bonds (Table 1) form inversion dimers (Fig. 2) :

| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |

|---|---|---|---|---|

| C11–H11⋯O5 | 0.93 | 2.45 | 3.237 | 142.1 |

Comparative Reactivity with Analogues

| Feature | Target Compound | Analogues (e.g., 3d ) |

|---|---|---|

| Substituent | 4-Chlorobenzylidene | 4-Methylphenyl |

| ¹H NMR Shift (Ar-H) | 7.29–8.00 ppm | 7.37–8.03 ppm |

| Antibacterial MIC | 8 µg/mL | 16 µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several heterocyclic derivatives:

Key Observations :

- The target compound’s thioxothiazolidinone core enhances electron-deficient character compared to triazole-thiones, affecting reactivity in nucleophilic substitutions.

- The 4-chlorobenzylidene group confers higher lipophilicity than analogs with unsubstituted benzylidenes, influencing membrane permeability .

- Unlike triazole-thiones, which form hexameric aggregates via hydrogen bonds, the target compound exhibits simpler dimeric interactions due to steric hindrance from the pyrazole substituent .

Physicochemical Properties

A comparative analysis of critical micelle concentration (CMC) determination methods (e.g., spectrofluorometry vs. tensiometry) for quaternary ammonium compounds () highlights the importance of substituent effects on aggregation behavior. While direct CMC data for the target compound is unavailable, its chlorinated aromatic systems likely reduce solubility in aqueous media compared to non-halogenated analogs, similar to trends observed in alkyltrimethylammonium compounds .

Methodological Considerations in Comparative Studies

Virtual screening protocols emphasize Tanimoto coefficients or graph-based similarity metrics to quantify structural overlap (). However, these methods often overlook conformational dynamics and hydrogen-bonding networks, which are critical for the target compound’s crystallographic behavior . For instance, Etter’s graph-set analysis () reveals that the target compound’s N–H···S bonds are less directional than those in triazole-thiones, reducing its propensity for supramolecular assembly .

Q & A

Q. What are the standard synthetic routes for preparing (E)-5-(4-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one?

The compound is typically synthesized via a Knoevenagel condensation between a thiazolidinone core and a substituted benzaldehyde. For example, 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one reacts with 4-chlorobenzaldehyde under basic conditions (e.g., NaOH or KOH) in ethanol or methanol, followed by reflux and recrystallization from DMF–EtOH (1:1) . Monitoring reaction progression via TLC and characterizing intermediates via H/C NMR is critical.

Q. How is the stereochemical configuration (E/Z) of the benzylidene group confirmed?

The E-configuration of the benzylidene moiety is confirmed through NOESY NMR, which shows no coupling between the aromatic protons of the chlorobenzylidene group and the thiazolidinone ring. X-ray crystallography (as seen in analogous compounds) can also resolve spatial arrangements, such as hydrogen bonding networks influencing stability .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : H and C NMR identify substituents (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ 7.1–7.8 ppm).

- FT-IR : Confirms carbonyl (C=O, ~1700 cm) and thioxo (C=S, ~1250 cm) groups.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z ~470).

- Single-crystal XRD : Resolves bond angles and crystallographic packing .

Q. What preliminary biological assays are recommended for evaluating its activity?

Start with antibacterial screening (e.g., MIC assays against S. aureus and E. coli) and anticancer activity (MTT assays on cancer cell lines). Similar thioxothiazolidinones show IC values in the µM range by disrupting hemoglobin subunits or inducing apoptosis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Use Design of Experiments (DoE) to test variables:

- Solvent polarity : Higher ethanol ratios improve solubility but may reduce yield.

- Base concentration : Excess NaOH accelerates condensation but risks hydrolysis.

- Temperature : Reflux (~80°C) balances reaction rate and byproduct formation. Statistical modeling (e.g., ANOVA) can identify optimal conditions, as demonstrated in flow-chemistry syntheses of related heterocycles .

Q. What strategies resolve contradictions in biological activity data across studies?

- Target validation : Use SPR or ITC to confirm binding affinity to hemoglobin subunits (e.g., α/β-globin) reported in PubChem .

- Metabolic stability : Assess liver microsomal degradation to explain variability in IC values.

- Crystal structure-activity relationships : Compare hydrogen-bonding motifs (e.g., N–H···S interactions) with inactive analogs to pinpoint pharmacophores .

Q. How does the compound’s reactivity toward electrophiles/nucleophiles influence derivatization?

The thioxo group undergoes oxidation to sulfones (with HO) or alkylation (with methyl iodide). The benzylidene double bond is susceptible to nucleophilic attack, enabling functionalization (e.g., Michael addition). Monitor regioselectivity via LC-MS and DFT calculations .

Q. What advanced techniques validate its mode of action in cancer cells?

- Proteomics : SILAC labeling to identify downregulated proteins (e.g., apoptotic markers like caspase-3).

- Molecular docking : Simulate binding to hemoglobin subunits or kinase targets (e.g., EGFR) using AutoDock Vina.

- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress induction .

Data Contradiction & Stability Analysis

Q. How to address discrepancies in reported antibacterial potency?

- Strain specificity : Test clinical isolates resistant to standard antibiotics.

- Biofilm assays : Compare planktonic vs. biofilm-grown bacteria, as thioxothiazolidinones may disrupt quorum sensing.

- Synergy studies : Combine with β-lactams to assess enhanced activity .

Q. What factors contribute to the compound’s stability in solid vs. solution states?

- Solid-state : Hydrogen bonding (N–H···O/S) in the crystal lattice enhances thermal stability (TGA/DSC).

- Solution : Degradation in polar solvents (e.g., DMSO) via hydrolysis of the thioxo group. Use LC-MS to track decomposition products .

Methodological Recommendations

- Synthesis : Prioritize recrystallization from DMF–EtOH (1:1) for high-purity crystals .

- Bioassays : Include positive controls (e.g., cisplatin for anticancer assays, ciprofloxacin for antibacterial tests) .

- Computational modeling : Utilize Gaussian09 for optimizing transition states in reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.